molecular formula C6H18AlN+6 B078355 Trihydro(triethylamine)aluminium CAS No. 12076-08-3

Trihydro(triethylamine)aluminium

Katalognummer B078355
CAS-Nummer: 12076-08-3
Molekulargewicht: 131.195358
InChI-Schlüssel: GVXQKKNXXVBVNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trihydro(triethylamine)aluminium, also known as TATE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive and air-sensitive compound that is used in various applications, including organic synthesis and catalysis.

Wirkmechanismus

The mechanism of action of Trihydro(triethylamine)aluminium involves the transfer of electrons from the reducing agent to the substrate. This process leads to the formation of a highly reactive intermediate, which then reacts with the substrate to form the desired product. Trihydro(triethylamine)aluminium is a highly efficient reducing agent due to its ability to transfer multiple electrons in a single step.

Biochemische Und Physiologische Effekte

Trihydro(triethylamine)aluminium is not commonly used in biochemical and physiological studies, as it is a highly reactive compound that can cause significant damage to biological systems. However, some studies have shown that Trihydro(triethylamine)aluminium can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

Trihydro(triethylamine)aluminium is a highly efficient reducing agent that can be used in various chemical reactions. It is also relatively easy to handle and store, making it a popular choice in the laboratory. However, Trihydro(triethylamine)aluminium is a highly reactive compound that can be dangerous if not handled properly. It is also relatively expensive, which can limit its use in some laboratories.

Zukünftige Richtungen

There are several potential future directions for research involving Trihydro(triethylamine)aluminium. One area of interest is the development of new catalytic systems that incorporate Trihydro(triethylamine)aluminium as a reducing agent. Another area of interest is the use of Trihydro(triethylamine)aluminium in the synthesis of new pharmaceutical compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Trihydro(triethylamine)aluminium and its potential use in medical applications.

Synthesemethoden

The synthesis of Trihydro(triethylamine)aluminium is a complex process that involves the reaction of triethylamine with aluminum trichloride in the presence of a reducing agent. The reaction is highly exothermic and requires careful handling to avoid any accidents.

Wissenschaftliche Forschungsanwendungen

Trihydro(triethylamine)aluminium has been extensively studied for its potential applications in organic synthesis and catalysis. It is widely used as a reducing agent in various chemical reactions, including the reduction of ketones, aldehydes, and imines. Trihydro(triethylamine)aluminium has also been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Eigenschaften

CAS-Nummer

12076-08-3

Produktname

Trihydro(triethylamine)aluminium

Molekularformel

C6H18AlN+6

Molekulargewicht

131.195358

IUPAC-Name

alumane;N,N-diethylethanamine

InChI

InChI=1S/C6H15N.Al.3H/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;;;;

InChI-Schlüssel

GVXQKKNXXVBVNI-UHFFFAOYSA-N

SMILES

CCN(CC)CC.[AlH3]

Kanonische SMILES

[H+].[H+].[H+].CCN(CC)CC.[Al+3]

Andere CAS-Nummern

12076-08-3
10422-23-8

Piktogramme

Flammable; Corrosive

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.